1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
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Description
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C20H25NO6S2 and its molecular weight is 439.54. The purity is usually 95%.
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Biological Activity
The compound 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one , also known by its CAS number 1705919-10-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, structural characteristics, and potential therapeutic applications.
Molecular Structure
The compound features several key structural components:
- Furan ring : A five-membered aromatic ring with one oxygen atom.
- Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
- Sulfonyl group : Attached to the piperidine, enhancing reactivity.
- Diphenylpropanone moiety : Contributes to the compound's unique pharmacological profile.
The molecular formula is C18H23NO4S2, with a molecular weight of approximately 381.5 g/mol .
Structural Comparison
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(4-(Furan-2-ylmethyl)sulfonyl)piperidine | Contains a piperidine ring and sulfonamide group | Lacks the diphenylpropanone moiety |
3-(4-Methoxyphenyl)-1-(4-sulfonamidopiperidin-1-yl)propan-1-one | Similar piperidine structure with methoxy substitution | Different substituent on the phenyl ring |
2-Methylsulfanyl-N-[2-(5-methylpyridin-3-yl)piperidin-1-yl]propanamide | Contains a piperidine ring but differs in functional groups | Lacks furan and sulfonamide components |
Pharmacological Potential
Research indicates that compounds bearing piperidine and sulfonamide functionalities exhibit various biological activities, including:
- Antimicrobial : The sulfonamide group is known for its antibacterial properties.
- Anticancer : Piperidine derivatives have shown promise in inhibiting tumor growth and proliferation .
- Anti-inflammatory : Compounds similar to this one have been studied for their ability to reduce inflammation markers .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as:
- Enzyme inhibition : Studies have demonstrated that sulfonamide derivatives can inhibit enzymes like acetylcholinesterase (AChE), which plays a role in neurotransmission .
- Receptor binding : The structural components may facilitate binding to various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Antitumor Activity :
- Inflammatory Response :
- Binding Affinity Studies :
Summary of Biological Activities
Activity Type | Evidence |
---|---|
Antimicrobial | Effective against specific bacterial strains |
Anticancer | Cytotoxic effects on cancer cell lines |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S2/c1-28(23,24)18-7-4-16(5-8-18)6-9-20(22)21-12-10-19(11-13-21)29(25,26)15-17-3-2-14-27-17/h2-5,7-8,14,19H,6,9-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLMRTRIXVJUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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